3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core substituted with fluorobenzenesulfonyl and dimethoxy groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including electrophilic aromatic substitution and Friedel-Crafts alkylation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid (H2SO4) for sulfonation and bases like sodium hydroxide (NaOH) for deprotonation. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
Scientific Research Applications
3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methylbenzenesulfonyl chloride: Shares the fluorobenzenesulfonyl group but lacks the quinoline core.
6,7-dimethoxy-1,4-dihydroquinolin-4-one: Contains the quinoline core with dimethoxy groups but lacks the fluorobenzenesulfonyl and methylphenyl groups.
Uniqueness
3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a quinoline backbone with various substituents that may influence its biological properties. The presence of the fluorobenzenesulfonyl group and dimethoxy substituents plays a critical role in modulating its biological activity.
Anticancer Properties
Research indicates that derivatives of quinoline compounds often exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit tumor growth through various mechanisms, including the modulation of hypoxia-inducible factor (HIF) pathways. For instance, related compounds demonstrated strong inhibition of HIF-1 transcriptional activation in glioma cell lines, indicating potential for brain cancer treatment .
Cholinesterase Inhibition
The compound may also exhibit cholinesterase inhibitory activity. Cholinesterase inhibitors are vital in treating neurodegenerative diseases like Alzheimer's. Studies on structurally related compounds have shown promising results in inhibiting acetylcholinesterase and butyrylcholinesterase, suggesting that similar mechanisms might be applicable to this compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar compounds:
Substituent | Effect on Activity |
---|---|
Fluorobenzenesulfonyl | Enhances binding affinity for target proteins |
Dimethoxy groups | Improves solubility and bioavailability |
Methylphenyl group | Modulates lipophilicity and cellular uptake |
These modifications can lead to improved pharmacological profiles and reduced toxicity.
Case Studies
Several case studies have been documented regarding similar compounds:
- Anti-cancer Activity : A study reported a derivative exhibiting sub-micromolar activity against glioblastoma cells, emphasizing the importance of structural modifications in enhancing anticancer efficacy .
- Cholinesterase Inhibition : Another study evaluated a series of 4-fluorobenzoic acid derivatives for their ability to inhibit cholinesterases, revealing that specific structural features significantly enhance selectivity and potency .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO5S/c1-16-4-6-17(7-5-16)14-27-15-24(33(29,30)19-10-8-18(26)9-11-19)25(28)20-12-22(31-2)23(32-3)13-21(20)27/h4-13,15H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURHQYMNQXCRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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